REACTION_CXSMILES
|
[O:1]=[C:2]1[N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9][C:8]2[N:7]=[CH:6][C:5]([C:19]([F:22])([F:21])[F:20])=[CH:4][C:3]1=2.C(=O)(O)[O-].[Na+]>ClCCl.C(O)(C(F)(F)F)=O>[F:21][C:19]([F:20])([F:22])[C:5]1[CH:6]=[N:7][C:8]2[CH2:9][CH2:10][NH:11][C:2](=[O:1])[C:3]=2[CH:4]=1 |f:1.2|
|
Name
|
tert-butyl 5-oxo-3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C=2C=C(C=NC2CCN1C(=O)OC(C)(C)C)C(F)(F)F
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100 mL round-bottom flask, was placed
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 3×30 mL of dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic layers was washed with 1×50 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |